molecular formula C20H27NO3S B15106158 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B15106158
M. Wt: 361.5 g/mol
InChI Key: CBBXFJHZTSOBQT-UHFFFAOYSA-N
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Description

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butoxynaphthalene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the following steps:

    Naphthalene Derivative Preparation: The starting material, 6-butoxynaphthalene, is synthesized through the alkylation of naphthalene with butyl bromide in the presence of a strong base such as sodium hydride.

    Sulfonylation: The 6-butoxynaphthalene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, forming 6-butoxynaphthalene-2-sulfonyl chloride.

    Piperidine Derivative Preparation: Separately, 4-methylpiperidine is prepared through the alkylation of piperidine with methyl iodide.

    Coupling Reaction: Finally, the 6-butoxynaphthalene-2-sulfonyl chloride is reacted with 4-methylpiperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of MurD ligase, preventing the enzyme from catalyzing the formation of peptide bonds in bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(6-butoxynaphthalen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C20H27NO3S/c1-3-4-13-24-19-7-5-18-15-20(8-6-17(18)14-19)25(22,23)21-11-9-16(2)10-12-21/h5-8,14-16H,3-4,9-13H2,1-2H3

InChI Key

CBBXFJHZTSOBQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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